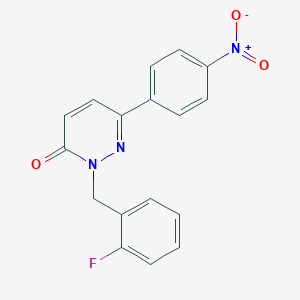

2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one

説明

特性

IUPAC Name |

2-[(2-fluorophenyl)methyl]-6-(4-nitrophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O3/c18-15-4-2-1-3-13(15)11-20-17(22)10-9-16(19-20)12-5-7-14(8-6-12)21(23)24/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIGCJGQRAIMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base, such as sodium hydride or potassium carbonate.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using 4-nitrophenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of 2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

化学反応の分析

Types of Reactions

2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Corresponding oxidized products, such as carboxylic acids or ketones.

Reduction: Amino derivatives of the original compound.

Substitution: Substituted derivatives where the fluorine atom is replaced by the nucleophile.

科学的研究の応用

Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.

Industrial Applications: The compound could be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

作用機序

The mechanism of action of 2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorobenzyl and nitrophenyl groups may play a role in binding to the target and modulating its activity. The pyridazine ring may also contribute to the compound’s overall pharmacophore, influencing its binding affinity and selectivity.

類似化合物との比較

Substituent Effects on Electronic Properties

The substituents at positions 2 and 6 significantly modulate the pyridazinone ring’s electronic environment:

Physicochemical Properties

Melting Points and Solubility

- The nitro group in the target compound may reduce solubility in non-polar solvents compared to methyl or furyl substituents .

- 6-(4-Aminophenyl)pyridazin-3(2H)-one (Compound 7, ): The amino group at position 6 increases polarity and water solubility relative to the nitro-substituted target compound .

- 2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one () : The phenacyl group introduces a ketone, enhancing hydrogen-bonding capacity and solubility in polar aprotic solvents compared to the fluorobenzyl group .

生物活性

2-(2-Fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by a pyridazine core with fluorobenzyl and nitrophenyl substituents, has been investigated for various pharmacological properties.

Chemical Structure and Properties

The chemical structure of 2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one is defined by the following IUPAC name and molecular formula:

- IUPAC Name : 2-[(2-fluorophenyl)methyl]-6-(4-nitrophenyl)pyridazin-3-one

- Molecular Formula : C17H12FN3O3

This compound contains a pyridazine ring that may influence its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorobenzyl and nitrophenyl groups suggests potential for selective binding, which may modulate the activity of various biological pathways.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic processes.

- Receptor Binding : It may also target specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one exhibit significant anticancer activity. For instance, research on related pyridazine derivatives has shown efficacy against various cancer cell lines, suggesting that this compound could possess similar properties.

- Case Study : A derivative with a comparable structure demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent cytotoxicity.

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound are also under investigation. Compounds with similar structural motifs have been documented to inhibit inflammatory mediators, thus providing a rationale for exploring the anti-inflammatory capabilities of 2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to the modifications of similar compounds:

| Compound Variant | Modifications | Biological Activity | Notes |

|---|---|---|---|

| A | Nitro group absent | Reduced anticancer activity | Lack of electron-withdrawing effect |

| B | Chlorine instead of Fluorine | Altered binding affinity | Different electronic properties |

| C | Additional alkyl chain | Increased lipophilicity | Enhanced membrane permeability |

Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of pyridazine derivatives, including those structurally related to 2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one:

- Inhibition Studies : In vitro assays have shown that related compounds can inhibit specific cancer cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest.

- Selectivity Profiles : Selectivity studies indicate that modifications to the nitrophenyl group can enhance selectivity towards certain targets while minimizing off-target effects.

- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for compounds in this class.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

- Step 2: Introduction of substituents (e.g., 2-fluorobenzyl and 4-nitrophenyl groups) through nucleophilic substitution or coupling reactions.

Optimization Tips: - Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction rates for aromatic substitutions .

- Control temperature (reflux conditions for arylations) and employ catalysts like Pd for cross-coupling reactions.

- Monitor purity via TLC and intermediate characterization (e.g., NMR, IR) to minimize side products .

Basic: Which spectroscopic methods are critical for characterizing this compound, and what key data should researchers prioritize?

Answer:

Essential techniques include:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Verify molecular weight (calc. for C₁₇H₁₁F₂N₃O₃: 343.08) and fragmentation patterns.

- IR Spectroscopy: Detect C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric stretches (~1520 cm⁻¹) .

Advanced: How does the electron-withdrawing nitro group influence the compound’s reactivity and biological activity compared to analogs?

Answer:

The 4-nitrophenyl group:

- Reactivity: Enhances electrophilicity at the pyridazinone ring, facilitating nucleophilic attacks (e.g., hydrolysis or amination).

- Biological Activity: May improve binding to target enzymes (e.g., cyclooxygenase-2) by increasing electrostatic interactions with active sites. Comparative studies show nitro-substituted pyridazinones exhibit stronger anti-inflammatory activity than chloro/methoxy analogs .

Methodological Insight: Use computational docking (e.g., AutoDock) to model nitro group interactions with protein targets .

Advanced: What strategies resolve contradictory data in structure-activity relationship (SAR) studies for pyridazinone derivatives?

Answer:

Contradictions often arise from:

- Substituent Position Effects: For example, 2-fluorobenzyl vs. 3-fluorobenzyl alters steric hindrance and π-π stacking.

- Experimental Variability: Standardize assay conditions (e.g., cell lines, inhibitor concentrations) across studies.

Resolution Workflow:

Compare crystallographic data (e.g., bond angles from X-ray studies) to confirm substituent orientation .

Perform meta-analysis of bioactivity data (e.g., IC₅₀ values) from analogs with systematic substituent changes .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) inform the design of derivatives with enhanced stability?

Answer:

X-ray crystallography reveals:

- Key Interactions: Hydrogen bonds between the pyridazinone carbonyl and protein residues (e.g., COX-2 His90).

- Torsional Angles: Fluorobenzyl group orientation impacts molecular packing and solubility.

Design Strategies: - Modify substituents to optimize crystal lattice energy (e.g., nitro → trifluoromethyl for better thermal stability).

- Use SHELXL-refined data to model steric clashes and adjust synthetic routes .

Basic: What are the hypothesized biological targets of this compound based on structural analogs?

Answer:

Likely targets include:

- Cyclooxygenase (COX-2): Pyridazinones with nitro/fluorine substituents show selective inhibition via H-bonding with catalytic residues .

- Kinases: The planar pyridazinone core may intercalate into ATP-binding pockets (e.g., p38 MAP kinase) .

Validation Methods: - Enzyme Assays: Measure IC₅₀ using recombinant COX-2 or kinase proteins.

- SAR Analysis: Compare activity of derivatives lacking key substituents .

Advanced: How can researchers address low yield in the final coupling step of the synthesis?

Answer:

Low yields often stem from:

- Steric Hindrance: Bulky substituents (e.g., 4-nitrophenyl) impede coupling reactions.

- Side Reactions: Nitro group reduction under catalytic hydrogenation conditions.

Solutions: - Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling at milder temperatures .

- Protect nitro groups with Boc during reactive steps, followed by deprotection .

Advanced: What computational tools are recommended for predicting metabolic pathways of this compound?

Answer:

- SwissADME: Predicts Phase I/II metabolism sites (e.g., nitro reduction to amine).

- MetaSite: Identifies cytochrome P450 oxidation hotspots (e.g., fluorobenzyl C-H bonds) .

Validation: Cross-check predictions with in vitro microsomal stability assays.

Basic: What safety precautions are critical when handling this compound?

Answer:

- Nitro Group Hazards: Potential mutagenicity; use fume hoods and PPE.

- Fluorobenzyl Reactivity: Avoid contact with reducing agents (risk of exothermic decomposition).

- Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced: How can NMR relaxation data (e.g., T₁/T₂) elucidate conformational dynamics in solution?

Answer:

- T₁ Measurements: Probe rotational correlation time to assess rigidity of the pyridazinone core.

- NOESY/ROESY: Identify through-space interactions between fluorobenzyl and nitrophenyl groups, indicating preferred conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。